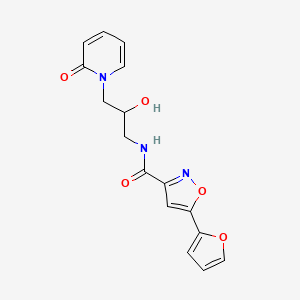

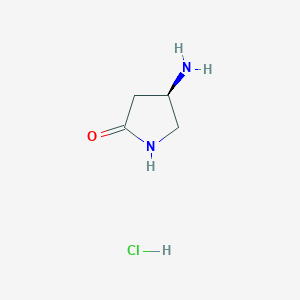

![molecular formula C13H11N5O2 B2920340 Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-24-8](/img/structure/B2920340.png)

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as MPTC, is a chemical compound that has been studied extensively for its potential applications in various fields of scientific research.

Scientific Research Applications

Antitumor Activity

This compound has been reported to possess antitumor properties. It’s part of a class of polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety known for their potential in cancer treatment .

Corticotropin-Releasing Factor 1 Receptor Antagonists

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been used as corticotropin-releasing factor 1 receptor antagonists, which could have implications in treating disorders related to stress hormones .

Calcium Channel Modulators

The [1,2,4]triazolo[1,5-a]pyrimidine moiety can also function as calcium channel modulators. This application is significant in the development of treatments for neurological disorders .

Alzheimer’s Disease Treatment

There is potential for this compound to be used in treating Alzheimer’s disease due to its specific chemical structure and properties .

Insomnia Treatment

Similarly, its properties may make it suitable for developing treatments for insomnia .

Anti-Parasitic Activity

Complexes of triazolo-pyrimidines with metals such as Pt and Ru have shown high activity against parasites, suggesting another avenue for medicinal application .

Immunomodulation

Related compounds have been synthesized and evaluated for their immunosuppressive activity, indicating that Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be studied as a lead compound in the development of immunosuppressant agents .

DNA-PKcs Inhibition

Research has been conducted to identify DNA-PKcs inhibitors within this chemical class for their selectivity. This is crucial in the development of new therapies for diseases where DNA repair is a factor .

Mechanism of Action

Target of Action

The primary target of Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Mode of Action

The compound interacts with its target, DNA-PK, by inhibiting its activity. This inhibition disrupts the DNA repair process, leading to an accumulation of DNA damage in the cells . The compound’s ability to inhibit DNA-PK is due to its structural features, which allow it to make specific interactions with different target receptors .

Biochemical Pathways

The inhibition of DNA-PK by the compound affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability, and its disruption can lead to increased mutagenesis and tumor progression . The compound’s action on this pathway can have downstream effects on cell cycle progression and apoptosis .

Pharmacokinetics

It is suggested that the compound may have poor cell permeability, which could affect its bioavailability

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

properties

IUPAC Name |

methyl 7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-8-10(12(19)20-2)7-15-13-16-11(17-18(8)13)9-4-3-5-14-6-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOMBZUBQOTGBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Aminomethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2920258.png)

![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)

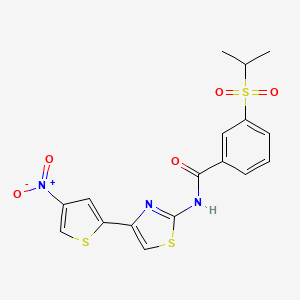

![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2920264.png)

![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide](/img/structure/B2920270.png)

![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)